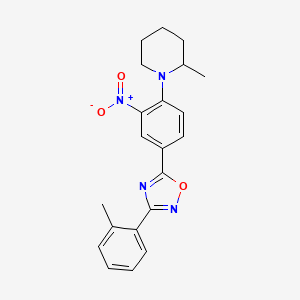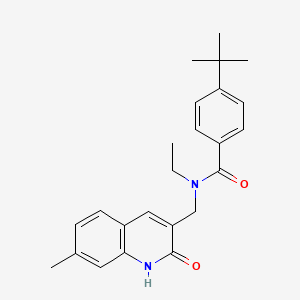
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide, also known as BMH-21, is a novel small molecule that has gained interest in the scientific community due to its potential therapeutic applications. BMH-21 belongs to the family of benzamide compounds and has been shown to exhibit anti-tumor activity in various cancer cell lines.
Mechanism of Action
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide inhibits PARP1 by binding to its catalytic domain, preventing it from repairing DNA damage. This results in the accumulation of DNA damage, leading to apoptosis in cancer cells. 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has also been shown to inhibit the activity of other DNA repair enzymes, such as PARP2 and DNA-PK, further enhancing its anti-tumor activity.
Biochemical and Physiological Effects
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the growth and migration of cancer cells, as well as reduce tumor size in animal models. 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to have low toxicity in vivo, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its low toxicity in vivo, making it a promising candidate for cancer therapy. One limitation of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is its relatively complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. One direction is to further investigate its mechanism of action and the specific pathways it targets in cancer cells. Another direction is to explore its potential in combination therapy with other anti-cancer drugs. Additionally, further research is needed to optimize the synthesis method of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide and develop more efficient methods for its production.
Synthesis Methods
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide can be synthesized using a multi-step reaction process. The starting material for the synthesis is 2-hydroxy-7-methylquinoline, which is reacted with tert-butyl bromoacetate to form the tert-butyl ester of 2-hydroxy-7-methylquinoline. The tert-butyl ester is then reacted with N-ethyl-4-aminobenzamide in the presence of a palladium catalyst to form 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide.
Scientific Research Applications
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential anti-tumor activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the DNA repair enzyme, PARP1. 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
4-tert-butyl-N-ethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-6-26(23(28)17-9-11-20(12-10-17)24(3,4)5)15-19-14-18-8-7-16(2)13-21(18)25-22(19)27/h7-14H,6,15H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABWRIMOYBPUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7691761.png)
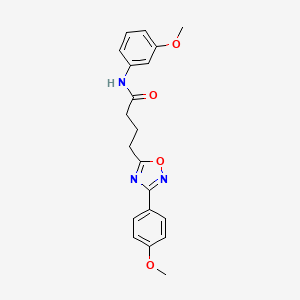
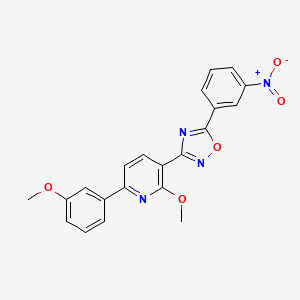

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691814.png)

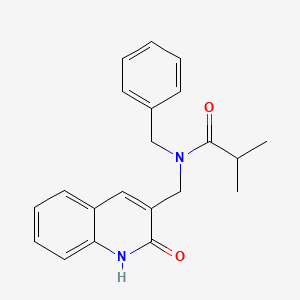
![2-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691831.png)
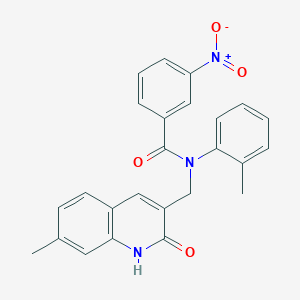

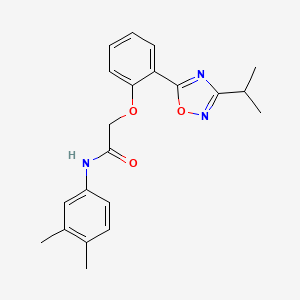
![3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691846.png)
